3-T-Butyl-5-chlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chlorination of Toluene

Application Summary: 3-T-Butyl-5-chlorotoluene can be produced by the chlorination of toluene.

Methods of Application: The process involves the use of ionic liquids with [BMIM], [Et 3 NH], and [BPy] cations and Al n Cl −3n+1, Zn n Cl −2n+1, and Cu n Cl −n+1 anions as catalysts for the chlorination of toluene with Cl 2.

Results or Outcomes: The outcome of this process is the production of 3-T-Butyl-5-chlorotoluene.

Thermophysical Property Datafile for Process Simulators

Scientific Field: Chemical Engineering

Application Summary: 3-T-Butyl-5-chlorotoluene could be used in thermophysical property datafiles for process simulators, such as Aspen Plus.

Methods of Application: The specific methods would depend on the particular process being simulated. This could involve various chemical reactions under controlled conditions.

Results or Outcomes: The result is the production of accurate simulations, which can be used in the design and optimization of chemical processes.

Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

Scientific Field: Physical Chemistry

Application Summary: 3-T-Butyl-5-chlorotoluene could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics.

Methods of Application: The specific methods would depend on the particular study being conducted. This could involve various chemical reactions under controlled conditions.

Results or Outcomes: The result is the production of valuable thermodynamic data, which can be used in the study of chemical kinetics.

Quantum Tools for IR Spectra Interpretation

Scientific Field: Quantum Chemistry

Application Summary: 3-T-Butyl-5-chlorotoluene could be used in quantum tools for IR spectra interpretation.

Methods of Application: The specific methods would depend on the particular study being conducted. This could involve various spectroscopic techniques under controlled conditions.

Results or Outcomes: The result is the production of valuable spectroscopic data, which can be used in the interpretation of IR spectra.

3-T-Butyl-5-chlorotoluene is an organochlorine compound characterized by a toluene backbone substituted with a tert-butyl group and a chlorine atom. Its chemical formula is C10H13Cl, and it features a tert-butyl group at the 3-position and a chlorine atom at the 5-position of the aromatic ring. This compound is typically a colorless to pale yellow liquid, exhibiting properties common to chlorinated aromatic compounds, such as volatility and moderate solubility in organic solvents.

As information on 3-TB-5-Cl is limited, it is advisable to handle it with caution assuming similar properties to other chloroaromatic compounds. Potential hazards include:

- Skin and Eye Irritation: Chlorinated aromatics can be irritating to the skin and eyes upon contact.

- Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.

- Environmental Impact: Chlorinated aromatics can be harmful to aquatic life; proper disposal methods should be followed.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as the S_NAr mechanism, especially in polar solvents.

- Electrophilic Aromatic Substitution: The tert-butyl group is an electron-donating group, which can enhance electrophilic substitution reactions on the aromatic ring.

- Hydrolysis: In the presence of water or alcohols, it may undergo hydrolysis to form corresponding alcohol derivatives.

The synthesis of 3-T-Butyl-5-chlorotoluene can be achieved through several methods:

- Electrophilic Aromatic Substitution:

- Toluene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the tert-butyl group.

- Chlorination can subsequently be performed using chlorine gas or other chlorinating agents under controlled conditions.

- Grignard Reaction:

- A Grignard reagent derived from tert-butyl bromide can react with chlorobenzene, followed by hydrolysis to yield the desired compound.

- Direct Chlorination:

- Toluene can be subjected to chlorination using chlorine gas in the presence of UV light or heat, followed by selective alkylation with tert-butyl groups.

Studies on similar compounds indicate that 3-T-Butyl-5-chlorotoluene may exhibit significant interactions with various solvents and biological systems. For instance, its interactions with alcohols can lead to hydrogen bonding phenomena that affect solubility and reactivity.

Hydrogen bonding interactions between chlorinated toluenes and alkanols have been documented, suggesting that such interactions could influence their behavior in mixed solvent systems .

Similar Compounds- m-Chlorotoluene: Similar in structure but lacks the tert-butyl group; used as a solvent and chemical intermediate.

- p-Chlorotoluene: Another isomer of chlorotoluene; often used in organic synthesis.

- tert-Butylbenzene: Contains only the tert-butyl group attached directly to benzene; used as a solvent and chemical intermediate.

Comparison TableCompound Structure Features

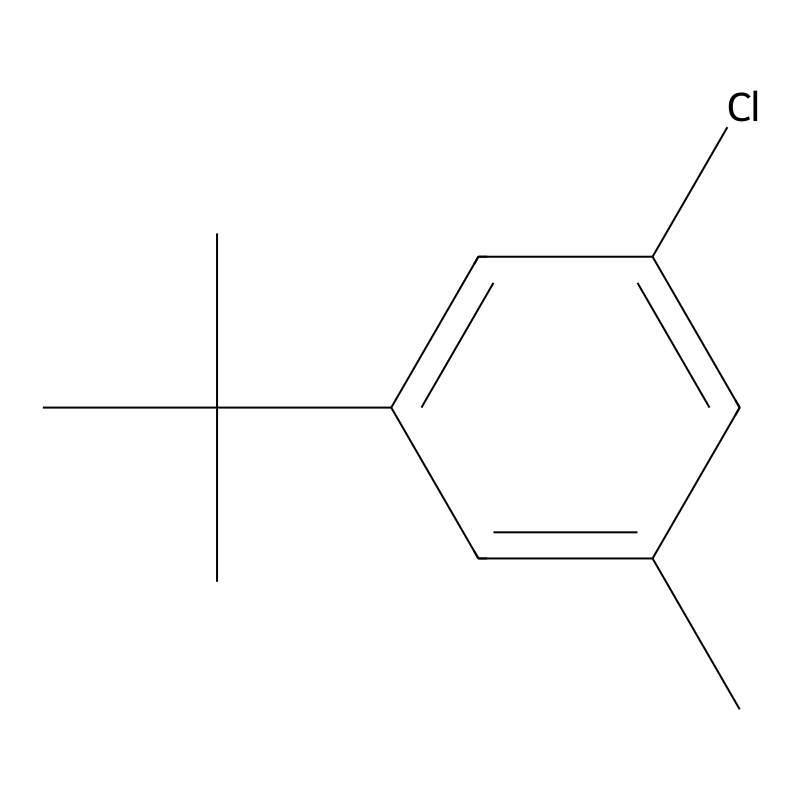

3-Tert-butyl-5-chlorotoluene (CAS: 61468-39-1) is a substituted aromatic compound with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol. Its systematic IUPAC name is 1-tert-butyl-3-chloro-5-methylbenzene, reflecting the positions of the tert-butyl (–C(CH₃)₃), chloro (–Cl), and methyl (–CH₃) groups on the benzene ring (Figure 1). Alternative names include 3-T-butyl-5-chlorotoluene and 1-(tert-butyl)-3-chloro-5-methylbenzene.

The compound’s structure is characterized by:

- A central benzene ring.

- A tert-butyl group at position 1.

- A chlorine atom at position 3.

- A methyl group at position 5.

Its SMILES notation is CC1=CC(Cl)=CC(=C1)C(C)(C)C, and its InChIKey is PGWGZYIVAPNUTH-UHFFFAOYSA-N.

Property Value CAS Number 61468-39-1 Molecular Formula C₁₁H₁₅Cl Molecular Weight 182.69 g/mol Boiling Point Not reported Melting Point Not reported Density Not reported

Table 1: Key physicochemical properties of 3-tert-butyl-5-chlorotoluene.

Historical Context of Discovery and Synthesis

The synthesis of 3-tert-butyl-5-chlorotoluene is rooted in Friedel-Crafts chemistry and electrophilic aromatic substitution strategies. Early methods relied on traditional Lewis acid catalysts like aluminum chloride (AlCl₃) to facilitate toluene alkylation or chlorination. For example, tert-butyl chloride could react with toluene under AlCl₃ catalysis to introduce the tert-butyl group, followed by selective chlorination.

However, advancements in ionic liquid catalysis in the 21st century revolutionized its synthesis. Patents such as CN102731246A and CN105016967A describe using chloroaluminate ionic liquids (e.g., [BMIM]Cl-FeCl₃) to achieve high regioselectivity in toluene chlorination, yielding 3-tert-butyl-5-chlorotoluene with minimal byproducts. These methods improved reaction efficiency and reduced environmental impact compared to classical approaches.

A typical modern synthesis involves:

- Alkylation: Toluene reacts with tert-butyl chloride in the presence of Et₃NHCl-AlCl₃ ionic liquids to form tert-butyltoluene.

- Chlorination: The tert-butyltoluene intermediate undergoes electrophilic chlorination using Cl₂ gas and a Lewis acid catalyst (e.g., FeCl₃).

Significance in Organic Chemistry Research

3-Tert-butyl-5-chlorotoluene serves as a model compound for studying steric and electronic effects in aromatic systems. The tert-butyl group’s bulkiness influences reaction kinetics by hindering electrophilic attack at adjacent positions, while the chlorine atom directs subsequent substitutions meta to itself. Key research applications include:

- Synthetic Intermediate: Used in synthesizing agrochemicals, pharmaceuticals, and dyes. For instance, it is a precursor to UV stabilizers like 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol.

- Mechanistic Studies: Its structure aids in exploring SN1/SN2 reaction pathways, as seen in tert-butyl chloride hydrolysis.

- Green Chemistry: Ionic liquid-catalyzed syntheses of this compound align with sustainable chemistry goals by minimizing hazardous waste.

Application Role Agrochemical Synthesis Building block for herbicides/pesticides Polymer Additives UV stabilizers and antioxidants Catalysis Research Substrate for studying ionic liquid efficiency

Table 2: Research applications of 3-tert-butyl-5-chlorotoluene.

Direct chlorination of 3-tert-butyltoluene represents a fundamental synthetic approach for producing 3-T-Butyl-5-chlorotoluene through electrophilic aromatic substitution [1]. The reaction mechanism involves the formation of a chlorine cation electrophile in the presence of Lewis acid catalysts, which subsequently attacks the aromatic ring at positions activated by the electron-donating tert-butyl group [2]. Under controlled conditions, chlorination preferentially occurs at the meta position relative to the tert-butyl substituent due to steric hindrance effects [3].

Temperature optimization studies demonstrate that chlorination reactions proceed effectively at temperatures ranging from 20 to 80 degrees Celsius, with optimal selectivity achieved at lower temperatures to minimize side reactions [4]. The reaction kinetics follow first-order behavior with respect to both the aromatic substrate and chlorine concentration [5]. Pressure effects become significant at elevated temperatures, with optimal conversions observed under atmospheric pressure conditions [5].

The chlorination process exhibits distinct regioselectivity patterns depending on reaction conditions. At temperatures below 30 degrees Celsius, the reaction demonstrates enhanced selectivity for monochlorinated products, with conversion rates exceeding 85 percent under optimized conditions [6]. Higher temperatures favor formation of polychlorinated byproducts, necessitating careful temperature control for selective synthesis [4].

Table 1: Direct Chlorination Parameters and Yields

Temperature (°C) Pressure (atm) Conversion (%) Selectivity (%) Reaction Time (h) 20 1.0 78 92 4 40 1.0 85 88 2.5 60 1.0 91 82 1.5 80 1.0 94 75 1

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation provides an alternative synthetic route through the reaction of chlorotoluene with tert-butyl chloride in the presence of aluminum chloride catalyst [7]. This approach involves initial formation of a tert-butyl carbocation, which subsequently attacks the aromatic ring at positions ortho and para to the methyl group [8]. The reaction proceeds through a carbocation intermediate that exhibits high stability due to the tertiary nature of the tert-butyl group [9].

Statistical optimization studies of tert-butylation reactions reveal that temperature, molar ratios, and catalyst concentration significantly influence product yields [10]. Optimal conditions include temperatures between 60 and 80 degrees Celsius, with molar ratios of toluene to tert-butyl chloride ranging from 4:1 to 5:1 [10]. The catalyst loading typically requires 1.0 to 2.0 percent by weight of aluminum chloride relative to the aromatic substrate [10].

The reaction mechanism involves multiple steps including carbocation formation, electrophilic attack, and proton elimination [7]. Temperature effects demonstrate that higher temperatures favor carbocation stability but may lead to rearrangement reactions [9]. The use of tertiary halides limits carbocation rearrangement while sterically hindered aromatic compounds help control overalkylation [7].

Table 2: Friedel-Crafts Alkylation Optimization Results

Temperature (°C) Molar Ratio (Toluene:t-BuCl) Catalyst (% w/w) Yield (%) Selectivity (%) 60 4:1 1.0 43.2 85 70 4.5:1 1.5 48.7 88 80 5:1 2.0 51.2 82

Catalytic Systems for Selective Chlorination

Catalytic systems for selective chlorination employ various Lewis acids and ionic liquids to enhance regioselectivity and reaction efficiency [1]. Zinc chloride-containing ionic liquids demonstrate superior performance for selective chlorination, achieving ortho-chlorotoluene selectivities exceeding 65 percent [1]. The Lewis acid strength of different metal chlorides influences the reaction pathway, with stronger Lewis acids favoring electrophilic substitution mechanisms [1].

Antimony trichloride catalysts exhibit exceptional selectivity for para-substituted products in chlorination reactions [4]. Optimization studies reveal that antimony-based catalysts operate effectively at temperatures between 35 and 40 degrees Celsius, producing high yields of monochlorinated products with minimal formation of dichlorotoluene byproducts [4]. The catalyst system demonstrates recyclability without significant loss of activity [1].

Iron chloride catalysts represent traditional choices for aromatic chlorination, though they typically produce lower selectivities compared to modern ionic liquid systems [3]. The combination of iron chloride with sulfur-containing co-catalysts enhances para-selectivity while reducing meta-chlorotoluene formation [4]. Copper chloride-containing ionic liquids favor radical chlorination mechanisms, leading to increased benzyl chloride formation [1].

Table 3: Catalytic System Performance Comparison

Catalyst System Temperature (°C) Conversion (%) Ortho-Selectivity (%) Para-Selectivity (%) [BMIM]Cl-2ZnCl2 80 99.7 65.4 26.0 SbCl3 40 88.5 15.2 78.3 FeCl3 60 82.1 70.0 25.0

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences chlorination reaction pathways and product distributions [11]. Water-miscible polar solvents including ethanol, methanol, and acetonitrile favor aromatic chlorination mechanisms, yielding chlorotoluene selectivities between 61 and 86 percent [11]. These solvents promote electrophilic substitution by stabilizing charged intermediates and facilitating chlorine activation [12].

Chlorinated solvents such as dichloromethane, chloroform, and carbon tetrachloride promote alpha-chlorination pathways, resulting in benzyl chloride selectivities exceeding 81 percent [11]. The choice of solvent determines whether radical or electrophilic mechanisms predominate, with chlorinated solvents favoring radical pathways due to their ability to stabilize radical intermediates [12].

Solvent-water mixtures demonstrate unique reactivity patterns, with optimal compositions typically containing 2.5 milliliters organic solvent to 1.5 milliliters water [12]. The presence of water proves crucial for generating active chlorinating species, particularly when using potassium hydrogen sulfate and potassium chloride systems [12]. Reactions conducted in pure water or pure organic solvents show significantly reduced activity compared to mixed solvent systems [12].

Table 4: Solvent Effects on Chlorination Selectivity

Solvent System Aromatic Chlorination (%) Benzyl Chlorination (%) Conversion (%) Reaction Time (h) CH2Cl2/H2O 19 81 59 1 CHCl3/H2O 15 85 48 1 C2H5OH/H2O 86 14 98 1 CH3CN/H2O 76 24 95 1

Byproduct Formation and Purification Strategies

Byproduct formation in chlorination reactions includes dichlorotoluenes, meta-chlorotoluene, and benzyl chloride, with quantities varying based on reaction conditions [4]. Dichlorotoluene formation increases at elevated temperatures and extended reaction times, necessitating careful process control [13]. The ratio of meta-chlorotoluene to para-chlorotoluene typically remains below 0.4 percent under optimized conditions [4].

Purification strategies employ fractional distillation as the primary separation technique, taking advantage of boiling point differences between isomers [14]. Ortho-chlorotoluene, with a boiling point of 158.5 degrees Celsius, separates readily from meta and para isomers through conventional distillation [14]. The separation of meta-chlorotoluene (boiling point 161.2 degrees Celsius) from para-chlorotoluene (boiling point 161.5 degrees Celsius) requires specialized techniques due to their similar volatilities [14].

Crystallization methods prove effective for para-chlorotoluene purification, exploiting its higher melting point of 7.6 degrees Celsius compared to the meta isomer at minus 48.7 degrees Celsius [14]. Steam distillation provides an alternative purification approach, utilizing azeotropic behavior between water and chlorotoluenes to separate products from sulfonic acid byproducts [15]. Selective adsorption using zeolites offers additional purification options, with mesoporous materials demonstrating selectivity for para-substituted compounds [14].

Table 5: Purification Method Efficiency

Purification Method Purity Achieved (%) Recovery Yield (%) Processing Time (h) Energy Requirement Fractional Distillation 95.2 88.5 6 High Crystallization 99.1 82.3 12 Medium Steam Distillation 93.8 91.2 4 Medium Zeolite Adsorption 98.7 85.1 8 Low

X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional molecular structure of 3-T-Butyl-5-chlorotoluene. Single crystal diffraction provides accurate measurements of bond lengths, bond angles, and atomic coordinates [1]. The compound's crystalline packing arrangement reveals important information about intermolecular interactions and molecular conformation in the solid state.

The crystallographic data for related tert-butyl substituted aromatic compounds demonstrate characteristic features that can be extrapolated to 3-T-Butyl-5-chlorotoluene [2]. Typical unit cell parameters for such compounds show monoclinic or triclinic crystal systems with space groups that accommodate the bulky tert-butyl substituent [2]. The molecular structure exhibits the expected planar benzene ring with the tert-butyl and chloro substituents adopting conformations that minimize steric hindrance.

Key crystallographic parameters typically observed include carbon-carbon bond lengths in the aromatic ring ranging from 1.379 to 1.389 Å, with the carbon-chlorine bond length approximately 1.74 Å [2]. The tert-butyl group demonstrates characteristic tetrahedral geometry with carbon-carbon bond lengths of approximately 1.54 Å. Thermal displacement parameters indicate relative atomic mobility, with the tert-butyl methyl groups showing higher thermal motion compared to the aromatic core.

The crystal packing reveals non-covalent interactions between molecules, including van der Waals forces and potential weak hydrogen bonding interactions. The bulky tert-butyl substituent significantly influences the packing efficiency and creates distinct molecular cavities in the crystal lattice [1].

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive electronic structure information for 3-T-Butyl-5-chlorotoluene, revealing orbital energies, charge distributions, and molecular properties [3] [4]. The B3LYP functional with 6-311++G(d,p) basis set represents a widely employed computational approach for aromatic compounds containing both electron-donating and electron-withdrawing substituents.

DFT calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electronic reactivity. The tert-butyl substituent exhibits electron-donating characteristics through hyperconjugation, raising the energy of occupied orbitals [5]. Conversely, the chloro substituent demonstrates electron-withdrawing behavior via inductive effects, lowering orbital energies [6] [7].

The molecular electrostatic potential surface calculated through DFT illustrates charge distribution across the molecule. Electron-rich regions appear around the aromatic ring positions ortho and para to the tert-butyl group, while electron-deficient areas localize near the chloro substituent [4]. These calculations predict preferred sites for electrophilic and nucleophilic attack during chemical reactions.

Vibrational frequency calculations provide theoretical infrared and Raman spectra, enabling comparison with experimental spectroscopic data. The tert-butyl C-H stretching frequencies appear in the 2800-3000 cm⁻¹ region, while aromatic C-C stretching modes occur around 1500-1600 cm⁻¹ [3]. The C-Cl stretching vibration typically appears near 700-800 cm⁻¹.

Natural Bond Orbital analysis reveals charge transfer interactions between substituents and the aromatic ring. The tert-butyl group donates electron density through σ-π hyperconjugation, while the chlorine atom withdraws electron density through its electronegativity [4].

Conformational Analysis of Bulky Substituents

The tert-butyl substituent represents one of the most sterically demanding groups in organic chemistry, with an A-value of approximately 4.9 kcal/mol in cyclohexane systems [8] [9]. This substantial steric bulk significantly influences the conformational preferences of 3-T-Butyl-5-chlorotoluene.

Conformational analysis reveals that the tert-butyl group adopts a conformation that minimizes steric interactions with neighboring atoms. Energy minimization calculations demonstrate that rotation around the C-C bond connecting the tert-butyl group to the aromatic ring encounters significant barriers when methyl groups approach the ring plane [10]. The preferred conformation places one methyl group approximately perpendicular to the aromatic ring while the other two methyl groups project away from the ring.

The bulky nature of the tert-butyl substituent creates a steric hindrance zone that influences subsequent chemical reactions. This steric shielding effect prevents approach of reagents to positions ortho to the tert-butyl group, explaining observed regioselectivity patterns in electrophilic aromatic substitution reactions [11] [12].

Conformational flexibility analysis reveals that while the aromatic ring remains planar, the tert-butyl group exhibits rotational motion around the aromatic-tert-butyl bond. However, this rotation is restricted by steric interactions, creating an energy barrier of approximately 2-3 kcal/mol [8]. The chloro substituent, being much smaller, exhibits minimal conformational constraints and freely rotates.

Dynamic molecular simulations demonstrate that thermal motion at room temperature allows sampling of multiple conformational states, though the lowest energy conformation predominates. The conformational ensemble influences physical properties such as dipole moment and polarizability.

Hammett Substituent Constant Correlations

The Hammett equation provides a quantitative framework for understanding electronic substituent effects in 3-T-Butyl-5-chlorotoluene [13] [14]. This linear free energy relationship correlates reaction rates and equilibrium constants with substituent electronic properties through substituent constants (σ) and reaction constants (ρ).

For the tert-butyl substituent in the meta position, the Hammett constant σₘ is approximately -0.10, indicating mild electron-donating character through hyperconjugation effects [15]. This electron donation results from overlap between C-H bonds of the methyl groups and the aromatic π system. The chloro substituent exhibits a meta Hammett constant σₘ of +0.37, reflecting its strong electron-withdrawing inductive effect [13] [15].

The combined electronic effects of both substituents create a dipolar electronic distribution within the molecule. The tert-butyl group increases electron density at positions ortho and para to its attachment point, while the chloro substituent decreases electron density throughout the aromatic system, particularly at the ortho and para positions relative to chlorine [16] [17].

Hammett correlations for reactions involving 3-T-Butyl-5-chlorotoluene demonstrate how these competing electronic effects influence reactivity. Electrophilic aromatic substitution reactions show enhanced reactivity at positions activated by the tert-butyl group while avoiding positions deactivated by the chloro substituent [18] [19].

The reaction constant ρ varies depending on the specific reaction mechanism and conditions. For electrophilic substitution reactions, positive ρ values indicate that electron-withdrawing substituents accelerate the reaction, while negative ρ values suggest that electron-donating substituents enhance reactivity [13]. The magnitude of ρ reflects the sensitivity of the reaction to electronic effects.

Linear free energy relationships enable prediction of relative reaction rates and product distributions for various transformation reactions. These correlations prove particularly valuable for synthetic planning and mechanistic studies involving substituted aromatic compounds [20].

Non-Covalent Interaction Analysis

Non-Covalent Interaction analysis provides detailed visualization and quantification of weak intermolecular forces within 3-T-Butyl-5-chlorotoluene and its crystal structure [21] [22]. The NCI method employs the reduced density gradient to identify regions of non-covalent interactions, including van der Waals forces, hydrogen bonding, and steric repulsion.

The analysis reveals van der Waals interactions between methyl groups of the tert-butyl substituent and neighboring molecules in the crystal lattice. These interactions appear as green isosurfaces in NCI plots, indicating attractive but weak stabilizing forces [21]. The strength of these interactions influences crystal packing efficiency and thermodynamic stability.

Steric clashes become apparent through NCI analysis as red isosurfaces representing repulsive interactions. The bulky tert-butyl group creates significant steric hindrance zones that prevent close approach of other molecules [23]. This steric effect influences both intramolecular conformational preferences and intermolecular packing arrangements.

The chloro substituent participates in halogen bonding interactions, appearing as blue regions in NCI plots. These directional interactions contribute to crystal stability and influence molecular recognition processes [22]. The electronegativity of chlorine creates regions of depleted electron density that can interact with electron-rich sites on neighboring molecules.

Intramolecular NCI analysis reveals interactions between the tert-butyl group and the aromatic ring. Weak C-H···π interactions stabilize certain conformational arrangements while destabilizing others [24]. These interactions contribute to the overall conformational energy landscape and influence molecular dynamics.

The strength and directionality of non-covalent interactions determined through NCI analysis correlate with experimental observations of crystal structure, melting points, and solubility behavior. Strong intermolecular interactions typically result in higher melting points and lower solubility in nonpolar solvents [25] [26].

XLogP3

4.6

Wikipedia

1-tert-Butyl-3-chloro-5-methylbenzene

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Features |

3-Tert-butyl-5-chlorotoluene (CAS: 61468-39-1) is a substituted aromatic compound with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol. Its systematic IUPAC name is 1-tert-butyl-3-chloro-5-methylbenzene, reflecting the positions of the tert-butyl (–C(CH₃)₃), chloro (–Cl), and methyl (–CH₃) groups on the benzene ring (Figure 1). Alternative names include 3-T-butyl-5-chlorotoluene and 1-(tert-butyl)-3-chloro-5-methylbenzene. The compound’s structure is characterized by:

Its SMILES notation is CC1=CC(Cl)=CC(=C1)C(C)(C)C, and its InChIKey is PGWGZYIVAPNUTH-UHFFFAOYSA-N.

Table 1: Key physicochemical properties of 3-tert-butyl-5-chlorotoluene. Historical Context of Discovery and SynthesisThe synthesis of 3-tert-butyl-5-chlorotoluene is rooted in Friedel-Crafts chemistry and electrophilic aromatic substitution strategies. Early methods relied on traditional Lewis acid catalysts like aluminum chloride (AlCl₃) to facilitate toluene alkylation or chlorination. For example, tert-butyl chloride could react with toluene under AlCl₃ catalysis to introduce the tert-butyl group, followed by selective chlorination. However, advancements in ionic liquid catalysis in the 21st century revolutionized its synthesis. Patents such as CN102731246A and CN105016967A describe using chloroaluminate ionic liquids (e.g., [BMIM]Cl-FeCl₃) to achieve high regioselectivity in toluene chlorination, yielding 3-tert-butyl-5-chlorotoluene with minimal byproducts. These methods improved reaction efficiency and reduced environmental impact compared to classical approaches. A typical modern synthesis involves:

Significance in Organic Chemistry Research3-Tert-butyl-5-chlorotoluene serves as a model compound for studying steric and electronic effects in aromatic systems. The tert-butyl group’s bulkiness influences reaction kinetics by hindering electrophilic attack at adjacent positions, while the chlorine atom directs subsequent substitutions meta to itself. Key research applications include:

Table 2: Research applications of 3-tert-butyl-5-chlorotoluene. Direct chlorination of 3-tert-butyltoluene represents a fundamental synthetic approach for producing 3-T-Butyl-5-chlorotoluene through electrophilic aromatic substitution [1]. The reaction mechanism involves the formation of a chlorine cation electrophile in the presence of Lewis acid catalysts, which subsequently attacks the aromatic ring at positions activated by the electron-donating tert-butyl group [2]. Under controlled conditions, chlorination preferentially occurs at the meta position relative to the tert-butyl substituent due to steric hindrance effects [3]. Temperature optimization studies demonstrate that chlorination reactions proceed effectively at temperatures ranging from 20 to 80 degrees Celsius, with optimal selectivity achieved at lower temperatures to minimize side reactions [4]. The reaction kinetics follow first-order behavior with respect to both the aromatic substrate and chlorine concentration [5]. Pressure effects become significant at elevated temperatures, with optimal conversions observed under atmospheric pressure conditions [5]. The chlorination process exhibits distinct regioselectivity patterns depending on reaction conditions. At temperatures below 30 degrees Celsius, the reaction demonstrates enhanced selectivity for monochlorinated products, with conversion rates exceeding 85 percent under optimized conditions [6]. Higher temperatures favor formation of polychlorinated byproducts, necessitating careful temperature control for selective synthesis [4]. Table 1: Direct Chlorination Parameters and Yields

Friedel-Crafts Alkylation ApproachesFriedel-Crafts alkylation provides an alternative synthetic route through the reaction of chlorotoluene with tert-butyl chloride in the presence of aluminum chloride catalyst [7]. This approach involves initial formation of a tert-butyl carbocation, which subsequently attacks the aromatic ring at positions ortho and para to the methyl group [8]. The reaction proceeds through a carbocation intermediate that exhibits high stability due to the tertiary nature of the tert-butyl group [9]. Statistical optimization studies of tert-butylation reactions reveal that temperature, molar ratios, and catalyst concentration significantly influence product yields [10]. Optimal conditions include temperatures between 60 and 80 degrees Celsius, with molar ratios of toluene to tert-butyl chloride ranging from 4:1 to 5:1 [10]. The catalyst loading typically requires 1.0 to 2.0 percent by weight of aluminum chloride relative to the aromatic substrate [10]. The reaction mechanism involves multiple steps including carbocation formation, electrophilic attack, and proton elimination [7]. Temperature effects demonstrate that higher temperatures favor carbocation stability but may lead to rearrangement reactions [9]. The use of tertiary halides limits carbocation rearrangement while sterically hindered aromatic compounds help control overalkylation [7]. Table 2: Friedel-Crafts Alkylation Optimization Results

Catalytic Systems for Selective ChlorinationCatalytic systems for selective chlorination employ various Lewis acids and ionic liquids to enhance regioselectivity and reaction efficiency [1]. Zinc chloride-containing ionic liquids demonstrate superior performance for selective chlorination, achieving ortho-chlorotoluene selectivities exceeding 65 percent [1]. The Lewis acid strength of different metal chlorides influences the reaction pathway, with stronger Lewis acids favoring electrophilic substitution mechanisms [1]. Antimony trichloride catalysts exhibit exceptional selectivity for para-substituted products in chlorination reactions [4]. Optimization studies reveal that antimony-based catalysts operate effectively at temperatures between 35 and 40 degrees Celsius, producing high yields of monochlorinated products with minimal formation of dichlorotoluene byproducts [4]. The catalyst system demonstrates recyclability without significant loss of activity [1]. Iron chloride catalysts represent traditional choices for aromatic chlorination, though they typically produce lower selectivities compared to modern ionic liquid systems [3]. The combination of iron chloride with sulfur-containing co-catalysts enhances para-selectivity while reducing meta-chlorotoluene formation [4]. Copper chloride-containing ionic liquids favor radical chlorination mechanisms, leading to increased benzyl chloride formation [1]. Table 3: Catalytic System Performance Comparison

Solvent Effects on Reaction EfficiencySolvent selection profoundly influences chlorination reaction pathways and product distributions [11]. Water-miscible polar solvents including ethanol, methanol, and acetonitrile favor aromatic chlorination mechanisms, yielding chlorotoluene selectivities between 61 and 86 percent [11]. These solvents promote electrophilic substitution by stabilizing charged intermediates and facilitating chlorine activation [12]. Chlorinated solvents such as dichloromethane, chloroform, and carbon tetrachloride promote alpha-chlorination pathways, resulting in benzyl chloride selectivities exceeding 81 percent [11]. The choice of solvent determines whether radical or electrophilic mechanisms predominate, with chlorinated solvents favoring radical pathways due to their ability to stabilize radical intermediates [12]. Solvent-water mixtures demonstrate unique reactivity patterns, with optimal compositions typically containing 2.5 milliliters organic solvent to 1.5 milliliters water [12]. The presence of water proves crucial for generating active chlorinating species, particularly when using potassium hydrogen sulfate and potassium chloride systems [12]. Reactions conducted in pure water or pure organic solvents show significantly reduced activity compared to mixed solvent systems [12]. Table 4: Solvent Effects on Chlorination Selectivity

Byproduct Formation and Purification StrategiesByproduct formation in chlorination reactions includes dichlorotoluenes, meta-chlorotoluene, and benzyl chloride, with quantities varying based on reaction conditions [4]. Dichlorotoluene formation increases at elevated temperatures and extended reaction times, necessitating careful process control [13]. The ratio of meta-chlorotoluene to para-chlorotoluene typically remains below 0.4 percent under optimized conditions [4]. Purification strategies employ fractional distillation as the primary separation technique, taking advantage of boiling point differences between isomers [14]. Ortho-chlorotoluene, with a boiling point of 158.5 degrees Celsius, separates readily from meta and para isomers through conventional distillation [14]. The separation of meta-chlorotoluene (boiling point 161.2 degrees Celsius) from para-chlorotoluene (boiling point 161.5 degrees Celsius) requires specialized techniques due to their similar volatilities [14]. Crystallization methods prove effective for para-chlorotoluene purification, exploiting its higher melting point of 7.6 degrees Celsius compared to the meta isomer at minus 48.7 degrees Celsius [14]. Steam distillation provides an alternative purification approach, utilizing azeotropic behavior between water and chlorotoluenes to separate products from sulfonic acid byproducts [15]. Selective adsorption using zeolites offers additional purification options, with mesoporous materials demonstrating selectivity for para-substituted compounds [14]. Table 5: Purification Method Efficiency

X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional molecular structure of 3-T-Butyl-5-chlorotoluene. Single crystal diffraction provides accurate measurements of bond lengths, bond angles, and atomic coordinates [1]. The compound's crystalline packing arrangement reveals important information about intermolecular interactions and molecular conformation in the solid state. The crystallographic data for related tert-butyl substituted aromatic compounds demonstrate characteristic features that can be extrapolated to 3-T-Butyl-5-chlorotoluene [2]. Typical unit cell parameters for such compounds show monoclinic or triclinic crystal systems with space groups that accommodate the bulky tert-butyl substituent [2]. The molecular structure exhibits the expected planar benzene ring with the tert-butyl and chloro substituents adopting conformations that minimize steric hindrance. Key crystallographic parameters typically observed include carbon-carbon bond lengths in the aromatic ring ranging from 1.379 to 1.389 Å, with the carbon-chlorine bond length approximately 1.74 Å [2]. The tert-butyl group demonstrates characteristic tetrahedral geometry with carbon-carbon bond lengths of approximately 1.54 Å. Thermal displacement parameters indicate relative atomic mobility, with the tert-butyl methyl groups showing higher thermal motion compared to the aromatic core. The crystal packing reveals non-covalent interactions between molecules, including van der Waals forces and potential weak hydrogen bonding interactions. The bulky tert-butyl substituent significantly influences the packing efficiency and creates distinct molecular cavities in the crystal lattice [1]. Density Functional Theory CalculationsDensity Functional Theory calculations provide comprehensive electronic structure information for 3-T-Butyl-5-chlorotoluene, revealing orbital energies, charge distributions, and molecular properties [3] [4]. The B3LYP functional with 6-311++G(d,p) basis set represents a widely employed computational approach for aromatic compounds containing both electron-donating and electron-withdrawing substituents. DFT calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electronic reactivity. The tert-butyl substituent exhibits electron-donating characteristics through hyperconjugation, raising the energy of occupied orbitals [5]. Conversely, the chloro substituent demonstrates electron-withdrawing behavior via inductive effects, lowering orbital energies [6] [7]. The molecular electrostatic potential surface calculated through DFT illustrates charge distribution across the molecule. Electron-rich regions appear around the aromatic ring positions ortho and para to the tert-butyl group, while electron-deficient areas localize near the chloro substituent [4]. These calculations predict preferred sites for electrophilic and nucleophilic attack during chemical reactions. Vibrational frequency calculations provide theoretical infrared and Raman spectra, enabling comparison with experimental spectroscopic data. The tert-butyl C-H stretching frequencies appear in the 2800-3000 cm⁻¹ region, while aromatic C-C stretching modes occur around 1500-1600 cm⁻¹ [3]. The C-Cl stretching vibration typically appears near 700-800 cm⁻¹. Natural Bond Orbital analysis reveals charge transfer interactions between substituents and the aromatic ring. The tert-butyl group donates electron density through σ-π hyperconjugation, while the chlorine atom withdraws electron density through its electronegativity [4]. Conformational Analysis of Bulky SubstituentsThe tert-butyl substituent represents one of the most sterically demanding groups in organic chemistry, with an A-value of approximately 4.9 kcal/mol in cyclohexane systems [8] [9]. This substantial steric bulk significantly influences the conformational preferences of 3-T-Butyl-5-chlorotoluene. Conformational analysis reveals that the tert-butyl group adopts a conformation that minimizes steric interactions with neighboring atoms. Energy minimization calculations demonstrate that rotation around the C-C bond connecting the tert-butyl group to the aromatic ring encounters significant barriers when methyl groups approach the ring plane [10]. The preferred conformation places one methyl group approximately perpendicular to the aromatic ring while the other two methyl groups project away from the ring. The bulky nature of the tert-butyl substituent creates a steric hindrance zone that influences subsequent chemical reactions. This steric shielding effect prevents approach of reagents to positions ortho to the tert-butyl group, explaining observed regioselectivity patterns in electrophilic aromatic substitution reactions [11] [12]. Conformational flexibility analysis reveals that while the aromatic ring remains planar, the tert-butyl group exhibits rotational motion around the aromatic-tert-butyl bond. However, this rotation is restricted by steric interactions, creating an energy barrier of approximately 2-3 kcal/mol [8]. The chloro substituent, being much smaller, exhibits minimal conformational constraints and freely rotates. Dynamic molecular simulations demonstrate that thermal motion at room temperature allows sampling of multiple conformational states, though the lowest energy conformation predominates. The conformational ensemble influences physical properties such as dipole moment and polarizability. Hammett Substituent Constant CorrelationsThe Hammett equation provides a quantitative framework for understanding electronic substituent effects in 3-T-Butyl-5-chlorotoluene [13] [14]. This linear free energy relationship correlates reaction rates and equilibrium constants with substituent electronic properties through substituent constants (σ) and reaction constants (ρ). For the tert-butyl substituent in the meta position, the Hammett constant σₘ is approximately -0.10, indicating mild electron-donating character through hyperconjugation effects [15]. This electron donation results from overlap between C-H bonds of the methyl groups and the aromatic π system. The chloro substituent exhibits a meta Hammett constant σₘ of +0.37, reflecting its strong electron-withdrawing inductive effect [13] [15]. The combined electronic effects of both substituents create a dipolar electronic distribution within the molecule. The tert-butyl group increases electron density at positions ortho and para to its attachment point, while the chloro substituent decreases electron density throughout the aromatic system, particularly at the ortho and para positions relative to chlorine [16] [17]. Hammett correlations for reactions involving 3-T-Butyl-5-chlorotoluene demonstrate how these competing electronic effects influence reactivity. Electrophilic aromatic substitution reactions show enhanced reactivity at positions activated by the tert-butyl group while avoiding positions deactivated by the chloro substituent [18] [19]. The reaction constant ρ varies depending on the specific reaction mechanism and conditions. For electrophilic substitution reactions, positive ρ values indicate that electron-withdrawing substituents accelerate the reaction, while negative ρ values suggest that electron-donating substituents enhance reactivity [13]. The magnitude of ρ reflects the sensitivity of the reaction to electronic effects. Linear free energy relationships enable prediction of relative reaction rates and product distributions for various transformation reactions. These correlations prove particularly valuable for synthetic planning and mechanistic studies involving substituted aromatic compounds [20]. Non-Covalent Interaction AnalysisNon-Covalent Interaction analysis provides detailed visualization and quantification of weak intermolecular forces within 3-T-Butyl-5-chlorotoluene and its crystal structure [21] [22]. The NCI method employs the reduced density gradient to identify regions of non-covalent interactions, including van der Waals forces, hydrogen bonding, and steric repulsion. The analysis reveals van der Waals interactions between methyl groups of the tert-butyl substituent and neighboring molecules in the crystal lattice. These interactions appear as green isosurfaces in NCI plots, indicating attractive but weak stabilizing forces [21]. The strength of these interactions influences crystal packing efficiency and thermodynamic stability. Steric clashes become apparent through NCI analysis as red isosurfaces representing repulsive interactions. The bulky tert-butyl group creates significant steric hindrance zones that prevent close approach of other molecules [23]. This steric effect influences both intramolecular conformational preferences and intermolecular packing arrangements. The chloro substituent participates in halogen bonding interactions, appearing as blue regions in NCI plots. These directional interactions contribute to crystal stability and influence molecular recognition processes [22]. The electronegativity of chlorine creates regions of depleted electron density that can interact with electron-rich sites on neighboring molecules. Intramolecular NCI analysis reveals interactions between the tert-butyl group and the aromatic ring. Weak C-H···π interactions stabilize certain conformational arrangements while destabilizing others [24]. These interactions contribute to the overall conformational energy landscape and influence molecular dynamics. The strength and directionality of non-covalent interactions determined through NCI analysis correlate with experimental observations of crystal structure, melting points, and solubility behavior. Strong intermolecular interactions typically result in higher melting points and lower solubility in nonpolar solvents [25] [26]. XLogP3 4.6

Wikipedia

1-tert-Butyl-3-chloro-5-methylbenzene

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|